5-(Difluoromethoxy)-2,4-difluorobenzaldehyde
Description
5-(Difluoromethoxy)-2,4-difluorobenzaldehyde is a fluorinated benzaldehyde derivative characterized by a difluoromethoxy group at position 5 and fluorine atoms at positions 2 and 4 on the aromatic ring. Its molecular formula is C₈H₄F₃O₂, with a molecular weight of 213.12 g/mol. This compound is of interest in pharmaceutical and materials science due to the electron-withdrawing effects of fluorine atoms, which enhance stability and influence reactivity .
Properties
Molecular Formula |
C8H4F4O2 |
|---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
5-(difluoromethoxy)-2,4-difluorobenzaldehyde |
InChI |
InChI=1S/C8H4F4O2/c9-5-2-6(10)7(14-8(11)12)1-4(5)3-13/h1-3,8H |
InChI Key |
LZSCZJAQPXMCAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-2,4-difluorobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the etherification of a suitable phenol derivative with a difluoromethylating agent, followed by nitration, hydrolysis, and reduction steps . The reaction conditions often require the use of strong bases, such as sodium hydroxide, and specific solvents to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield, low cost, and minimal environmental impact. This often involves continuous flow methods and the use of catalysts to enhance reaction efficiency . The industrial process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-2,4-difluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-(Difluoromethoxy)-2,4-difluorobenzoic acid.
Reduction: 5-(Difluoromethoxy)-2,4-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Difluoromethoxy)-2,4-difluorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-2,4-difluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The difluoromethoxy group (-OCHF₂) in the target compound increases lipophilicity (higher Log S) compared to methoxy (-OCH₃) or hydroxy (-OH) groups, enhancing membrane permeability in biological systems .
- Boiling Points : Fluorinated derivatives generally exhibit higher boiling points due to increased molecular polarity and dipole-dipole interactions.
- Synthetic Complexity : Introducing difluoromethoxy groups (as in the target compound) requires specialized reagents like methyl chlorodifluoroacetate, whereas methoxy or hydroxy groups are simpler to install .
Biological Activity
5-(Difluoromethoxy)-2,4-difluorobenzaldehyde is a fluorinated aromatic aldehyde that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure often enhances the compound's lipophilicity and metabolic stability, which can influence its interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of 5-(Difluoromethoxy)-2,4-difluorobenzaldehyde, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 5-(Difluoromethoxy)-2,4-difluorobenzaldehyde can be represented as follows:
- Molecular Formula : C8H6F4O
- Molecular Weight : 196.13 g/mol
- CAS Number : [1,2,4]Triazino[4,5-a]benzimidazole
The compound features two fluorine substituents on the benzene ring and a difluoromethoxy group, which significantly impacts its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to 5-(Difluoromethoxy)-2,4-difluorobenzaldehyde exhibit antimicrobial properties. For instance, benzaldehyde derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis . The mechanism often involves disruption of bacterial cell membranes or interference with intracellular processes.
Anticancer Potential
Fluorinated compounds are frequently investigated for their anticancer properties. Studies have demonstrated that fluorinated benzaldehydes can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression . The specific effects of 5-(Difluoromethoxy)-2,4-difluorobenzaldehyde on cancer cell lines remain to be fully elucidated but are anticipated based on structural analogs.
The proposed mechanisms by which 5-(Difluoromethoxy)-2,4-difluorobenzaldehyde exerts its biological effects include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for cellular survival.
- Signal Transduction Modulation : The compound may influence signaling pathways such as ERK/MAPK, which are pivotal in regulating cell growth and differentiation .
Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of various benzaldehyde derivatives against Staphylococcus aureus. The results indicated that the incorporation of fluorine atoms enhanced the antimicrobial potency compared to non-fluorinated analogs. The minimum inhibitory concentrations (MIC) were significantly lower for fluorinated compounds .
Study 2: Anticancer Activity
In another investigation focused on the anticancer properties of fluorinated benzaldehydes, researchers observed that these compounds could induce apoptosis in gastric cancer cells. The study highlighted that the presence of difluoro groups contributed to increased cytotoxicity through enhanced interaction with cellular targets .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Difluoromethoxy)-2,4-difluorobenzaldehyde | Difluoro substituents on aromatic ring | Antimicrobial, potential anticancer |
| Benzaldehyde | Non-fluorinated | Moderate antimicrobial |
| 2,4-Difluorobenzaldehyde | Two fluorine substituents | Antibacterial activity |
The comparison illustrates how the introduction of fluorine atoms enhances biological activities across similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
